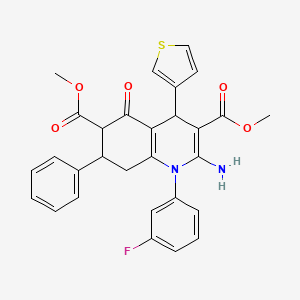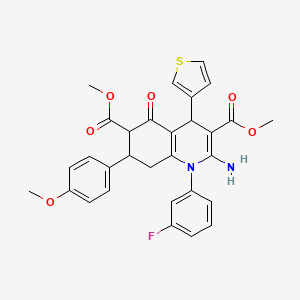![molecular formula C12H9BrClN3O2 B4311162 7-(4-bromophenyl)-3-chloro-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B4311162.png)
7-(4-bromophenyl)-3-chloro-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
Descripción general
Descripción
7-(4-bromophenyl)-3-chloro-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and chlorine atoms, along with the triazaspiro framework, imparts distinct chemical properties that make it a valuable subject for research.
Aplicaciones Científicas De Investigación
7-(4-bromophenyl)-3-chloro-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione has several applications in scientific research:
Medicinal chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Material science: Its spirocyclic framework can be utilized in the development of novel materials with specific electronic or optical properties.
Biological studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-3-chloro-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the bromophenyl group is coupled with the spirocyclic core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-(4-bromophenyl)-3-chloro-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling reactions: The spirocyclic core can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine or chlorine atoms.
Mecanismo De Acción
The mechanism of action of 7-(4-bromophenyl)-3-chloro-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione involves its interaction with specific molecular targets. The presence of the bromophenyl and chloro groups allows the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure provides stability and specificity in these interactions, making it a potent inhibitor in biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
Azaspirene: A compound with a similar spirocyclic structure but different functional groups.
Pseurotins: Another class of spirocyclic compounds with distinct biological activities.
Uniqueness
7-(4-bromophenyl)-3-chloro-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione is unique due to the combination of bromine and chlorine atoms in its structure, which imparts specific reactivity and binding properties. This makes it distinct from other spirocyclic compounds and valuable for targeted applications in research and industry.
Propiedades
IUPAC Name |
7-(4-bromophenyl)-3-chloro-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN3O2/c13-7-1-3-8(4-2-7)17-10(18)6-12(11(17)19)5-9(14)15-16-12/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSVVRZVYWYOIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=NC12CC(=O)N(C2=O)C3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-4-(2-THIENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE](/img/structure/B4311094.png)
![4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(2-PYRIDYL)ETHYL]-1,3-OXAZOLAN-2-ONE](/img/structure/B4311102.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-2-yl)butanamide](/img/structure/B4311110.png)
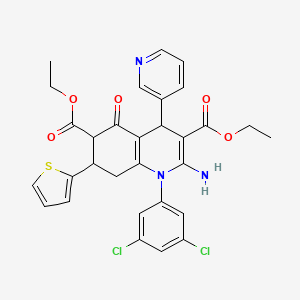
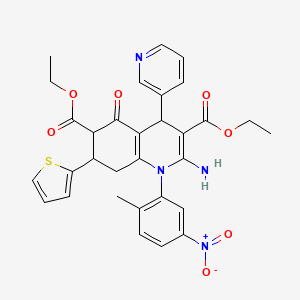
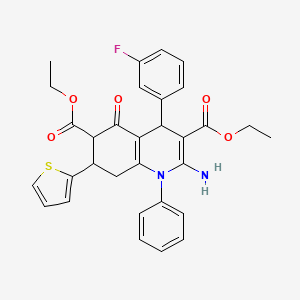
![2'-amino-7',7'-dimethyl-2,5'-dioxo-1'-(5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4311132.png)
![methyl ({[(1-amino-1H-1,2,4-triazol-3-yl)thio]acetyl}amino)(phenyl)acetate](/img/structure/B4311133.png)
![METHYL 2-PHENYL-2-{[2-(2-QUINOLYLSULFANYL)ACETYL]AMINO}ACETATE](/img/structure/B4311137.png)
![METHYL 2-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)-3-PHENYLPROPANOATE](/img/structure/B4311144.png)
![Ethyl 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4311146.png)
![3,8-bis[(2,4-dichlorophenyl)methylsulfanyl]-15,15-dimethyl-16-oxa-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B4311157.png)
